7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked via a sulfonyl group to a 4-(4-fluorophenyl)piperazine moiety. The sulfonyl group may contribute to hydrogen-bonding interactions, while the 4-fluorophenylpiperazine moiety is a common pharmacophore in ligands targeting serotonin (5-HT) and dopamine receptors .
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c23-18-4-6-19(7-5-18)24-10-12-25(13-11-24)30(28,29)20-14-16-2-1-9-26-21(27)8-3-17(15-20)22(16)26/h4-7,14-15H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLXKWNRMWSSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinctions from the target compound:
Physicochemical and Pharmacological Insights
Piperazine Substitutions: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 2-methoxyphenyl (compound 20) or unsubstituted phenyl (compound 13) variants. Fluorine’s electron-withdrawing effects could modulate receptor-binding interactions .
Linker and Core Modifications :
- The sulfonyl linker in the target compound may improve solubility compared to alkyl linkers (e.g., butyl in compound 20 or propyl in compound 13) but could reduce membrane permeability .
- The azatricyclo core imposes conformational rigidity, which may increase selectivity but reduce synthetic accessibility compared to spiro systems (compound 13) .
Biological Activity :
- Compound 20 (2-methoxyphenyl variant) was investigated for 5-HTR affinity, though specific data (e.g., IC₅₀ values) remain unpublished. The target compound’s 4-fluorophenyl group may favor interactions with 5-HT₁A or D₂ receptors, as seen in related arylpiperazines .
- Spiro-core compound 13 exhibited activity in prior studies, but structural differences (spiro vs. tricyclic) limit direct comparison .
Critical Analysis of Evidence Gaps
- Structural Data: No X-ray crystallography or computational modeling data are available for the target compound, limiting insights into its binding mode .
- Pharmacological Profiling: While biological evaluations of analogues (e.g., compound 20) are noted, quantitative data (e.g., receptor-binding affinities, ADME profiles) are absent .
- Comparative SAR Studies : Systematic structure-activity relationship (SAR) analyses across this chemical class are lacking, particularly regarding the impact of fluorophenyl positioning (para vs. meta) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
